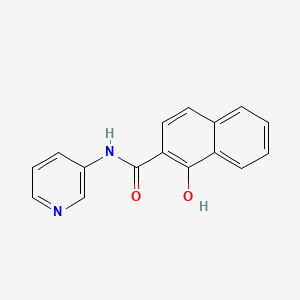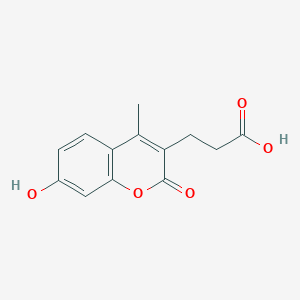
2-(1H-indol-3-il)-2-oxoetíl carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, also known as TBIOEC, is a synthetic compound that has a wide range of applications in the scientific research field. It is a derivative of the indole family, which is widely used in the synthesis of pharmaceuticals and other compounds. TBIOEC has been studied extensively for its potential as a therapeutic agent, and its biochemical and physiological effects have been widely explored.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del 2-(1H-indol-3-il)-2-oxoetíl carbamato de tert-butilo:
Precursor de compuestos biológicamente activos
El this compound puede servir como precursor en la síntesis de productos naturales biológicamente activos. Por ejemplo, derivados de indol similares se han utilizado para sintetizar compuestos como la Indiacen A y la Indiacen B, que tienen una potencial actividad biológica .
Síntesis de indol de Fischer
Este compuesto podría estar potencialmente involucrado en la síntesis de indol de Fischer, un proceso que crea varios derivados de indol con rendimientos significativos. Estos derivados son a menudo intermediarios clave en la producción de moléculas farmacológicamente activas .
Investigación de hormonas vegetales
Se sabe que los derivados del indol están relacionados con hormonas vegetales como el ácido indolacético, que se produce por la degradación del triptófano en plantas superiores. La investigación sobre el this compound podría explorar su papel o potencial como regulador del crecimiento vegetal u hormona .
Propiedades
IUPAC Name |
tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORDHFROSMQOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)





![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)

